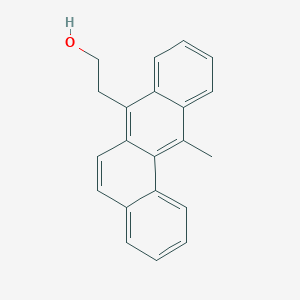
Benz(a)anthracene-7-ethanol, 12-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-7-ethanol, 12-methyl-, also known as Benz(a)anthracene-7-ethanol, 12-methyl-, is a useful research compound. Its molecular formula is C21H18O and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benz(a)anthracene-7-ethanol, 12-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benz(a)anthracene-7-ethanol, 12-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cancer Research
Benz(a)anthracene derivatives, including Benz(a)anthracene-7-ethanol, 12-methyl-, are primarily studied for their role in carcinogenesis. Research indicates that methyl substitution at the 7 and 12 positions significantly enhances tumorigenic activity. For instance, studies have shown that this compound can induce tumors in laboratory animals, making it a valuable tool for understanding the mechanisms of cancer initiation and progression .
Case Study: Tumorigenicity Assessment
- Objective : To evaluate the tumorigenic potential of Benz(a)anthracene-7-ethanol, 12-methyl-.
- Methodology : Laboratory animals were administered varying doses of the compound.
- Findings : Increased tumor incidence was observed with higher doses, confirming its potency as a carcinogen.
Environmental Studies
Benz(a)anthracene-7-ethanol, 12-methyl- is also significant in environmental toxicology. It is often used as a marker for PAH pollution in soil and water samples. Its persistence in the environment raises concerns regarding bioaccumulation and ecological impact.
Environmental Impact Analysis
| Parameter | Value |
|---|---|
| Water Solubility | Low (typically <1 mg/L) |
| Soil Adsorption | High (Koc values >1000) |
| Biodegradability | Low |
This data indicates that the compound is likely to persist in the environment, posing risks to aquatic life and potentially entering the food chain.
Benz(a)anthracene-7-ethanol, 12-methyl- can be synthesized through various chemical reactions involving benz[a]anthracene as a precursor. Analytical techniques such as mass spectrometry and gas chromatography are employed to quantify its presence in biological and environmental samples.
Synthesis Overview
- Starting Material : Benz[a]anthracene
- Reagents : Ethanol, methylating agents
- Conditions : Controlled temperature and pressure
Propiedades
Número CAS |
13345-58-9 |
|---|---|
Fórmula molecular |
C21H18O |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-(12-methylbenzo[a]anthracen-7-yl)ethanol |
InChI |
InChI=1S/C21H18O/c1-14-16-7-4-5-9-18(16)19(12-13-22)20-11-10-15-6-2-3-8-17(15)21(14)20/h2-11,22H,12-13H2,1H3 |
Clave InChI |
IXGOHTMJBQGTMH-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42 |
SMILES canónico |
CC1=C2C(=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42 |
Key on ui other cas no. |
13345-58-9 |
Sinónimos |
12-Methylbenz[a]anthracene-7-ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















